1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine
Description
1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopropane ring substituted with a 2-methylpropyl (isobutyl) group at the 3-position of the pyrazole core. This compound is cataloged by American Elements, though detailed safety and spectroscopic data remain unpublished .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-[2-(2-methylpropyl)cyclopropyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)4-8-5-9(8)10-6-11(12)14(3)13-10/h6-9H,4-5,12H2,1-3H3 |
InChI Key |
LWHGNUODVXYWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC1C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylpropyl)cyclopropylamine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted pyrazoles.
Scientific Research Applications
1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Cyclopropyl : The target compound’s 2-(2-methylpropyl)cyclopropyl group introduces greater steric bulk compared to simple cyclopropyl analogs .
- Aromatic vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in ST-2792 () increases metabolic stability, a common strategy in drug design .
Physical and Chemical Properties
Notes:
Biological Activity
1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antifungal effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure
The molecular formula of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine is C₈H₁₅N₃. The compound features a pyrazole ring with a methyl group and a cyclopropyl substituent, which may influence its biological properties.
Biological Activity Overview
Research on the biological activity of pyrazole derivatives indicates that they can exhibit various effects against different biological targets. The following sections summarize key findings related to the activity of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine.
Antifungal Activity
Recent studies have shown that pyrazole derivatives possess significant antifungal properties. For instance, compounds structurally similar to 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against various fungal strains, including Fusarium oxysporum and Candida albicans . The presence of specific substituents on the pyrazole ring can enhance antifungal efficacy, indicating a structure-activity relationship that merits further investigation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Antifungal Testing : A study synthesized various pyrazole derivatives and evaluated their antifungal activities against Fusarium species. The results indicated that modifications to the cyclopropyl group significantly affected antifungal potency, with some derivatives achieving MIC values comparable to established antifungal agents .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of SAR in developing effective pyrazole-based drugs. The presence of specific functional groups was correlated with enhanced biological activity, suggesting that further modifications to 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine might lead to improved efficacy against fungal pathogens .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrazole derivatives with cyclopropyl substituents, and how can they be adapted for synthesizing 1-methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine?
- Answer : A multi-step synthesis is typical, involving cyclopropane ring formation via acid-catalyzed condensation (e.g., using 2-methylpropyl hydrazine and aldehydes) followed by pyrazole ring closure. Key steps include:
- Cyclopropane precursor preparation : Reaction of 2-methylpropyl hydrazine with cyclopropane-forming agents (e.g., via [3+2] cycloaddition).
- Pyrazole ring synthesis : Cyclization of β-ketonitriles or hydrazine derivatives under reflux in ethanol .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) ensures high purity .
- Critical parameters : Temperature control during cyclopropane formation and stoichiometric ratios to avoid byproducts.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Answer :
- 1H NMR : Cyclopropane protons (δ 0.71–0.92 ppm as multiplets), pyrazole C-H (δ 5.18–6.95 ppm), and amine protons (δ ~10.5 ppm, broad singlet) .
- 13C NMR : Cyclopropane carbons (δ 8–9 ppm), pyrazole carbons (δ 89–165 ppm), and substituent carbons (e.g., isobutyl CH2 at δ 20–30 ppm) .
- Mass spectrometry (ESI) : Molecular ion peak ([M+H]+) and fragmentation patterns to confirm substituents .
Q. What preliminary biological screening protocols are recommended for assessing antimicrobial potential?
- Answer : Follow standardized CLSI protocols:
- Bacterial strains : Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) .
- Antifungal strains : Aspergillus flavus, Fusarium verticillioides .
- Assay : Broth microdilution for MIC determination; positive controls (streptomycin/nystatin) and solvent controls required .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize the antimicrobial efficacy of this compound?
- Answer :
- Substituent variation : Compare activity of analogs with differing cyclopropyl/isobutyl groups (e.g., 3-cyclopropyl vs. 3-phenyl derivatives) .
- Electronic effects : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the pyrazole or cyclopropane to modulate target binding .
- Data analysis : Use regression models to correlate logP, polar surface area, and MIC values. Molecular docking (e.g., with β-lactamase or fungal CYP51) identifies key interactions .
Q. What experimental strategies resolve contradictions in bioactivity data across structurally similar pyrazole derivatives?
- Answer :
- Standardize assays : Ensure consistent inoculum size, incubation time, and solvent (DMSO concentration ≤1%) .
- Evaluate membrane permeability : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Synergistic studies : Test combinations with sub-inhibitory concentrations of known antibiotics (e.g., β-lactams) to identify potentiation effects .
Q. How can computational methods predict the metabolic stability and toxicity of this compound?
- Answer :
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and hERG liability .
- Metabolic pathways : In silico metabolism (e.g., GLORYx) identifies likely oxidation sites (e.g., cyclopropane ring opening or amine demethylation) .
- In vitro validation : Liver microsomal assays (human/rat) quantify metabolic half-life and reactive metabolite formation .
Q. What mechanistic studies are critical to understanding its antifungal activity against Aspergillus species?
- Answer :
- Target identification : Proteomic profiling (e.g., 2D gel electrophoresis) of treated vs. untreated fungi .
- Ergosterol biosynthesis inhibition : Measure ergosterol content via HPLC in treated fungal cells .
- ROS induction : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
